

Immunoassay Development for the Detection of Hevein: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Hevein**
Cat. No.: **B150373**

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Introduction

Hevein (Hev b 6.02) is a major allergen found in the latex of the rubber tree, *Hevea brasiliensis*.^{[1][2]} It is a small, chitin-binding protein that plays a significant role in latex allergy, a type I hypersensitivity reaction.^[3] Furthermore, due to structural similarities, **hevein** can cross-react with proteins in various fruits, leading to the latex-fruit syndrome.^{[4][5][6]} The development of sensitive and specific immunoassays for the detection and quantification of **hevein** is crucial for allergy diagnostics, food safety, and quality control in the manufacturing of latex-containing products.

This document provides detailed application notes and protocols for the development of two common immunoassay formats for **hevein** detection: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Immunoassay (LFIA).

Hevein: Structure and Allergenicity

Hevein is the N-terminal domain of its precursor, **prohevein** (Hev b 6.01), and is released upon coagulation of latex.^{[4][6][7]} It is a 43-amino acid polypeptide rich in cysteine residues, which form a stable structure.^{[8][9]} The allergenic nature of **hevein** is attributed to its ability to bind to Immunoglobulin E (IgE) antibodies in sensitized individuals, triggering an allergic cascade.^{[3][9]}

Immunoassay Principles for Hevein Detection

Immunoassays are powerful analytical techniques that utilize the high specificity of antibody-antigen interactions for the detection and quantification of target molecules.[10] For **hevein** detection, two primary immunoassay formats are particularly suitable:

- Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides quantitative results, making it ideal for laboratory settings where high sensitivity and accuracy are required.[11]
- Lateral Flow Immunoassay (LFIA): A rapid, user-friendly strip-based test that provides qualitative or semi-quantitative results, suitable for on-site screening and point-of-care diagnostics.[12][13]

Both assays are typically developed in a "sandwich" format, where the target antigen (**hevein**) is captured between two specific antibodies.

Data Presentation: Performance Characteristics of Hevein Immunoassays

The following tables summarize the expected performance characteristics of the described **hevein** immunoassays. These values are representative and may vary depending on the specific antibodies and reagents used.

Table 1: Quantitative Analysis of **Hevein** using Sandwich ELISA

Parameter	Result
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Linear Range	0.5 - 50 ng/mL
Intra-assay Precision (CV%)	< 5%
Inter-assay Precision (CV%)	< 10%
Recovery (%)	90 - 110%

Table 2: Performance of **Hevein** Lateral Flow Immunoassay

Parameter	Result
Cut-off Value	10 ng/mL
Time to Result	15 minutes
Specificity	No cross-reactivity with common food allergens
Sensitivity	98%
Agreement with ELISA	95%

Experimental Protocols

Protocol 1: Sandwich ELISA for Hevein Detection

This protocol outlines the steps for a sandwich ELISA to quantify **hevein** in a sample.

Materials:

- High-binding 96-well microplate
- Capture antibody: Mouse anti-**hevein** monoclonal antibody (e.g., clone 2)[\[12\]](#)
- Detection antibody: Biotinylated mouse anti-**hevein** monoclonal antibody recognizing a different epitope
- Recombinant **hevein** standard
- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H₂SO₄)
- Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)

- Sample diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
- Microplate reader

Procedure:

- Coating:
 - Dilute the capture anti-**hevein** antibody to 1-10 µg/mL in coating buffer.
 - Add 100 µL of the diluted antibody to each well of the microplate.
 - Incubate overnight at 4°C.
- Washing and Blocking:
 - Wash the plate three times with 200 µL of wash buffer per well.
 - Add 200 µL of blocking buffer to each well.
 - Incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation:
 - Wash the plate three times with wash buffer.
 - Prepare serial dilutions of the recombinant **hevein** standard (e.g., from 100 ng/mL to 0.1 ng/mL) in sample diluent.
 - Prepare samples by diluting them in sample diluent.
 - Add 100 µL of the standards and samples to the appropriate wells.
 - Incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
 - Wash the plate three times with wash buffer.

- Dilute the biotinylated detection anti-**hevein** antibody to 0.5-2 µg/mL in sample diluent.
- Add 100 µL of the diluted detection antibody to each well.
- Incubate for 1 hour at room temperature.
- Enzyme Conjugate Incubation:
 - Wash the plate three times with wash buffer.
 - Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in sample diluent.
 - Add 100 µL of the diluted conjugate to each well.
 - Incubate for 30 minutes at room temperature in the dark.
- Substrate Development and Measurement:
 - Wash the plate five times with wash buffer.
 - Add 100 µL of TMB substrate to each well.
 - Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
 - Add 50 µL of stop solution to each well to stop the reaction.
 - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance values against the concentration of the **hevein** standards.
 - Determine the concentration of **hevein** in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: Lateral Flow Immunoassay for Hevein Detection

This protocol describes the fabrication and use of a lateral flow immunoassay strip for the rapid detection of **hevein**.

Materials:

- Nitrocellulose membrane
- Sample pad
- Conjugate pad
- Absorbent pad
- Backing card
- Capture antibody: Mouse anti-**hevein** monoclonal antibody
- Detection antibody: Mouse anti-**hevein** monoclonal antibody
- Colloidal gold nanoparticles (40 nm)
- Goat anti-mouse IgG antibody (for control line)
- Conjugation buffer (e.g., 0.05 M phosphate buffer, pH 7.4)
- Dispensing/stripping system
- Laminator
- Cutter

Procedure:

Part A: Preparation of Components

- Preparation of Gold-Antibody Conjugate:

- Adjust the pH of the colloidal gold solution to ~8.5.
- Add the detection anti-**hevein** antibody to the colloidal gold solution at an optimized concentration.
- Incubate for 30 minutes at room temperature.
- Add a blocking agent (e.g., 1% BSA) and incubate for another 30 minutes.
- Centrifuge to remove unconjugated antibody and resuspend the conjugate pellet in a storage buffer.

- Preparation of the Conjugate Pad:
 - Immerse the conjugate pad material in the gold-antibody conjugate solution.
 - Dry the pad completely at 37°C.
- Preparation of the Nitrocellulose Membrane:
 - Using a dispensing system, stripe the capture anti-**hevein** antibody onto the nitrocellulose membrane to form the test line (T).
 - Stripe the goat anti-mouse IgG antibody at a separate location to form the control line (C).
 - Dry the membrane at 37°C.

Part B: Assembly of the LFIA Strip

- Laminate the nitrocellulose membrane, sample pad, conjugate pad, and absorbent pad onto the backing card in an overlapping manner.[\[14\]](#)
- Cut the assembled card into individual test strips of a defined width (e.g., 4 mm).
- Store the strips in a sealed pouch with a desiccant.

Part C: Assay Procedure

- Place the test strip on a flat, dry surface.

- Apply a defined volume of the liquid sample (e.g., 100 μ L) to the sample pad.
- Allow the sample to migrate along the strip.
- Read the results visually after 15 minutes.

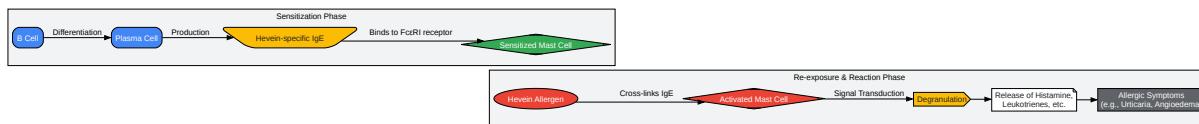
Interpretation of Results:

- Positive: Two colored lines appear, one at the test line (T) and one at the control line (C).
- Negative: Only one colored line appears at the control line (C).
- Invalid: No line appears at the control line (C).

Visualizations

Hevein-Induced Allergic Reaction Pathway

The following diagram illustrates the IgE-mediated signaling pathway initiated by **hevein**, leading to mast cell degranulation and the release of inflammatory mediators.[\[8\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

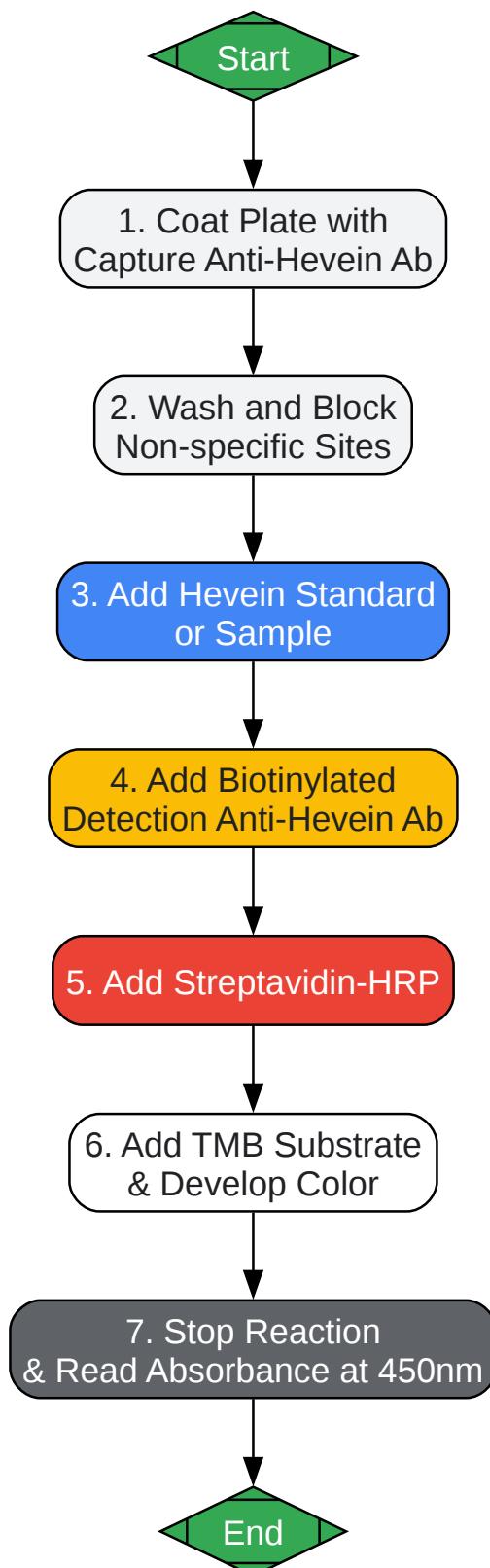


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Caption: IgE-mediated allergic reaction pathway to **hevein**.

Sandwich ELISA Workflow for Hevein Detection

This diagram outlines the sequential steps involved in the sandwich ELISA protocol for quantifying **hevein**.

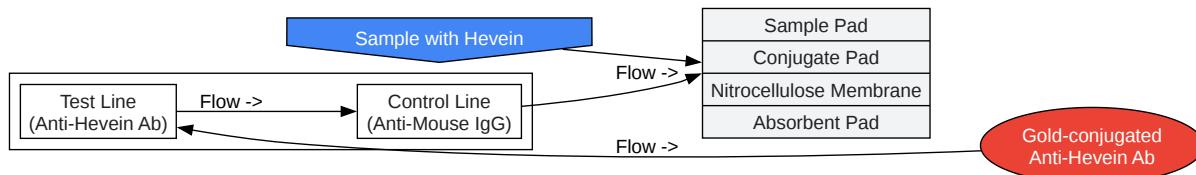


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Caption: Workflow for **hevein** detection by sandwich ELISA.

Lateral Flow Immunoassay Principle

This diagram illustrates the principle of a sandwich-based lateral flow immunoassay for the detection of **hevein**.[\[13\]](#)[\[18\]](#)[\[19\]](#)



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Caption: Principle of a lateral flow immunoassay for **hevein**.

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References

- 1. coachrom.com [coachrom.com]
- 2. allergyresources.co.uk [allergyresources.co.uk]
- 3. Isolation and identification of hevein as a major IgE-binding polypeptide in Hevea latex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Point-of-Care Immunochromatographic Lateral Flow Strip Assay for the Detection of Nipah and Hendra Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class I endochitinase containing a hevein domain is the causative allergen in latex-associated avocado allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AllFam - The database of allergen families - AllFam Allergen Family Description [meduniwien.ac.at]

- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hevein-specific recombinant IgE antibodies from human single-chain antibody phage display libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Mouse mAb to Hev b6.02 (Hevein) (clone 2) - Icosagen [shop.icosagen.com]
- 13. Lateral flow assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fabrication of lateral flow immunoassay strip for rapid detection of acute hepatopancreatic necrosis disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunoglobulin E - Wikipedia [en.wikipedia.org]
- 17. abeomics.com [abeomics.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Lateral Flow Immunoassays - Jackson ImmunoResearch [jacksonimmuno.com]
- To cite this document: BenchChem. [Immunoassay Development for the Detection of Hevein: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150373#immunoassay-development-for-hevein-detection>]

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